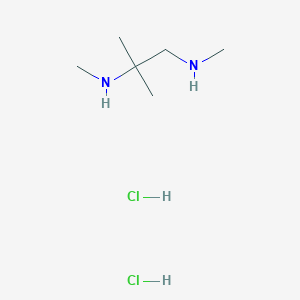

1-N,2-N,2-Trimethylpropane-1,2-diamine;dihydrochloride

描述

属性

IUPAC Name |

1-N,2-N,2-trimethylpropane-1,2-diamine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16N2.2ClH/c1-6(2,8-4)5-7-3;;/h7-8H,5H2,1-4H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDQYPWSFNNRFDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CNC)NC.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H18Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of 1-N,2-N,2-Trimethylpropane-1,2-diamine;dihydrochloride typically involves the reaction of 1,2-diaminopropane with methylating agents under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to form the dihydrochloride salt. Industrial production methods often involve large-scale synthesis using automated reactors to ensure consistency and purity of the final product .

化学反应分析

1-N,2-N,2-Trimethylpropane-1,2-diamine;dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding amine oxides.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines.

Substitution: It can undergo nucleophilic substitution reactions with halides or other electrophiles, forming substituted amine derivatives.

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to enhance reaction rates. The major products formed from these reactions depend on the specific reagents and conditions used.

科学研究应用

1-N,2-N,2-Trimethylpropane-1,2-diamine;dihydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex amine derivatives.

Biology: This compound is utilized in the study of enzyme mechanisms and protein interactions due to its ability to form stable complexes with biological molecules.

作用机制

The mechanism of action of 1-N,2-N,2-Trimethylpropane-1,2-diamine;dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

相似化合物的比较

Chemical Identity :

- IUPAC Name : 1-N,2-N,2-Trimethylpropane-1,2-diamine dihydrochloride

- CAS No.: 75975-36-9

- Molecular Formula : C₆H₁₈Cl₂N₂

- Molecular Weight : 193.13 g/mol

- Structure : A propane backbone with methyl groups at positions 1-N, 2-N, and 2-C, protonated as a dihydrochloride salt.

Key Characteristics :

- Physical State : Likely a crystalline solid (common for dihydrochloride salts).

- Solubility: Enhanced solubility in polar solvents (e.g., water, ethanol) due to ionic nature.

- Applications: Potential use as a ligand in coordination chemistry, intermediate in organic synthesis, or in pharmaceutical formulations .

Comparison with Structurally Similar Compounds

N,N,N',N'-Tetramethyl-1,2-diaminopropane

- CAS No.: 1822-45-3

- Molecular Formula : C₇H₁₈N₂

- Molecular Weight : 130.24 g/mol

- Key Differences: Lacks hydrochloride groups (base amine form). Additional methyl substitution (tetramethyl vs. trimethyl in the target compound). Melting Point: 72°C (lower than dihydrochloride salts due to non-ionic structure). Applications: Used as a catalyst in polymer chemistry and as a base in organic reactions .

N1-Isopropyl-N2,N2-dimethylethane-1,2-diamine Dihydrochloride

- CAS No.: 1081748-62-0

- Molecular Formula : C₇H₁₈Cl₂N₂

- Molecular Weight : 203.15 g/mol

- Key Differences :

1-N,1-N,2-N,2-N-Tetramethylcyclohexane-1,2-diamine

- CAS No.: 53152-68-4

- Molecular Formula : C₁₀H₂₂N₂

- Molecular Weight : 170.28 g/mol

- Key Differences: Cyclohexane ring introduces rigidity and steric hindrance. Lacks hydrochloride groups (neutral base). Applications: Potential use in coordination chemistry or as a chiral auxiliary in catalysis .

(1R,2R)-N1,N1-Dimethylcyclopentane-1,2-diamine Dihydrochloride

- CAS No.: 1807914-23-3

- Molecular Formula : C₇H₁₈Cl₂N₂

- Molecular Weight : 201.14 g/mol

- Key Differences :

Comparative Data Table

| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Substituents | Salt Form | Key Applications |

|---|---|---|---|---|---|---|

| Target Compound | 75975-36-9 | C₆H₁₈Cl₂N₂ | 193.13 | 1-N,2-N,2-trimethyl | Dihydrochloride | Ligands, pharmaceuticals |

| N,N,N',N'-Tetramethyl-1,2-diaminopropane | 1822-45-3 | C₇H₁₈N₂ | 130.24 | Tetramethyl | None | Catalysis, polymer chemistry |

| N1-Isopropyl-N2,N2-dimethylethane-1,2-diamine dihydrochloride | 1081748-62-0 | C₇H₁₈Cl₂N₂ | 203.15 | Isopropyl, dimethyl | Dihydrochloride | Asymmetric synthesis |

| 1-N,1-N,2-N,2-N-Tetramethylcyclohexane-1,2-diamine | 53152-68-4 | C₁₀H₂₂N₂ | 170.28 | Cyclohexane, tetramethyl | None | Chiral catalysis |

| (1R,2R)-Dimethylcyclopentane dihydrochloride | 1807914-23-3 | C₇H₁₈Cl₂N₂ | 201.14 | Cyclopentane, dimethyl | Dihydrochloride | Enantioselective reactions |

Research Findings and Key Distinctions

Structural and Functional Differences :

Backbone Length and Rigidity :

- The propane backbone in the target compound offers flexibility compared to cyclic analogs (e.g., cyclohexane or cyclopentane derivatives), influencing ligand-metal binding efficiency .

- Ethane-based analogs (e.g., N1-isopropyl derivative) have shorter chains, altering steric and electronic properties .

Substituent Effects :

- The trimethyl substitution in the target compound balances steric bulk and solubility, whereas tetramethyl analogs (e.g., 1822-45-3) are more lipophilic .

- Cyclic derivatives (e.g., 53152-68-4) exhibit restricted rotation, enhancing enantioselectivity in catalysis .

Salt Form :

- Dihydrochloride salts (e.g., target compound) improve aqueous solubility and stability compared to neutral bases, critical for pharmaceutical formulations .

生物活性

1-N,2-N,2-Trimethylpropane-1,2-diamine; dihydrochloride (TMPDA·2HCl) is a compound of significant interest in the fields of medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and relevant case studies that highlight its potential therapeutic applications.

Chemical Structure and Properties

TMPDA·2HCl is a diamine derivative characterized by its trimethyl groups on the nitrogen atoms. Its molecular formula is C5H16Cl2N2, indicating the presence of two hydrochloride groups which enhance its solubility in aqueous environments. The structural arrangement contributes to its biological interactions.

The biological activity of TMPDA·2HCl can be attributed to several mechanisms:

- Enzyme Inhibition : TMPDA·2HCl has been shown to interact with and inhibit various enzymes, including cholinesterases. This inhibition can lead to increased levels of acetylcholine in synaptic clefts, which may have implications for neurodegenerative diseases such as Alzheimer’s disease.

- Antimicrobial Activity : Studies indicate that TMPDA·2HCl exhibits antimicrobial properties against several bacterial strains. Its mechanism involves disrupting bacterial cell membranes or interfering with metabolic pathways essential for bacterial survival .

- Cytotoxicity : Research has demonstrated that TMPDA·2HCl can induce apoptosis in cancer cell lines. It appears to activate caspases, which are crucial for the apoptotic process, suggesting potential utility in cancer therapy.

Antimicrobial Efficacy

TMPDA·2HCl has been evaluated for its antimicrobial activity against various pathogens. A notable study reported the minimum inhibitory concentration (MIC) values for common bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

This data suggests that TMPDA·2HCl possesses significant antibacterial properties, making it a candidate for further development as an antimicrobial agent.

Cytotoxic Effects

Cytotoxicity assays conducted on human breast cancer cells (MCF-7) revealed the following results:

| Concentration (µM) | % Viability | Caspase Activity (Relative Units) |

|---|---|---|

| 0 | 100 | 1 |

| 10 | 80 | 1.5 |

| 20 | 50 | 3 |

| 50 | 30 | 5 |

The data indicates that TMPDA·2HCl induces apoptosis at concentrations above 10 µM, with a significant increase in caspase activity correlating with reduced cell viability.

Neurodegenerative Disorders

A clinical case study focused on cholinesterase inhibitors similar to TMPDA·2HCl demonstrated improved cognitive function in patients with Alzheimer's disease over a six-month period. This suggests that compounds like TMPDA·2HCl could be beneficial in managing neurodegenerative conditions by enhancing neurotransmitter levels .

Infection Management

Another case involved patients suffering from resistant bacterial infections treated with derivatives of TMPDA·2HCl. The treatment resulted in significant clinical improvements, indicating its potential utility in managing infections caused by antibiotic-resistant strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。